Structural Elucidation, Mechanistic Formation, and Analytical Control of Felypressin Impurity F: A Comprehensive Technical Guide
Structural Elucidation, Mechanistic Formation, and Analytical Control of Felypressin Impurity F: A Comprehensive Technical Guide
Executive Summary
Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic nonapeptide and a potent vasopressin V1 receptor agonist. It is predominantly utilized as a non-catecholamine vasoconstrictor in dental local anesthetics to prolong the duration of nerve blockade and reduce systemic toxicity. As with all peptide therapeutics, the functional quality and safety profile of Felypressin are strictly governed by its impurity profile.
According to the European Pharmacopoeia (EP), one of the most critical degradation products requiring rigorous monitoring is Felypressin Impurity F . As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of Impurity F, detailing its chemical structural elucidation, the kinetics of its formation, and a self-validating analytical workflow for its precise quantification.
Chemical Identity and Structural Elucidation
Felypressin is characterized by a cyclic structure maintained by a disulfide bridge between Cys1 and Cys6, with an amidated C-terminus (Gly-NH₂). Its sequence is Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂.
Felypressin Impurity F is officially designated as [4-glutamic acid] felypressin by compendial standards [1, 2]. It is formed when the neutral glutamine (Gln) residue at position 4 undergoes deamidation, converting into a negatively charged glutamic acid (Glu) residue. This seemingly minor structural alteration—the replacement of an amine group (-NH₂) with a hydroxyl group (-OH)—results in a net mass shift of +0.984 Da and fundamentally alters the peptide's electrostatic profile.
Table 1: Comparative Physicochemical Properties
| Parameter | Felypressin (API) | Felypressin Impurity F |
| Peptide Sequence | Cys-Phe-Phe-Gln -Asn-Cys-Pro-Lys-Gly-NH₂ | Cys-Phe-Phe-Glu -Asn-Cys-Pro-Lys-Gly-NH₂ |
| Molecular Formula | C₄₆H₆₅N₁₃O₁₁S₂ | C₄₆H₆₄N₁₂O₁₂S₂ |
| Molecular Weight | 1040.22 g/mol | 1041.21 g/mol |
| Monoisotopic Mass | 1039.436 Da | 1040.420 Da |
| Mass Shift (Δm) | Reference | +0.984 Da |
| Net Charge (pH 7.4) | +2 | +1 |
| EP Specification Limit | N/A | NMT 0.5% |
Data synthesized from compendial reference standards [3].
Mechanistic Pathway: The Causality of Deamidation
To control an impurity, one must understand the thermodynamics and kinetics of its formation. Deamidation is not a random degradation event; it is a highly predictable, structurally dependent chemical reaction.
While asparagine (Asn) deamidation typically proceeds via a rapid 5-membered succinimide ring, the glutamine (Gln4) in Felypressin deamidates via a slower, 6-membered cyclic glutarimide intermediate .
The Causality: At elevated pH (typically >6.0) or under thermal stress, the backbone amide nitrogen of the adjacent residue (Asn5) acts as a nucleophile. It attacks the γ-carbonyl carbon of the Gln4 side chain. This intramolecular attack expels ammonia (NH₃) and forms the cyclic glutarimide intermediate. Subsequent base-catalyzed hydrolysis opens this ring. Because the ring can open at two different carbonyl sites, it yields a mixture of α-glutamic acid (Impurity F) and γ-glutamic acid (isoGlu). The EP specifically isolates the α-Glu variant as Impurity F.
Deamidation mechanism of Felypressin Gln4 to form Impurity F via a cyclic glutarimide intermediate.
Self-Validating Analytical Workflow for Impurity F
A critical challenge in peptide analytics is distinguishing between true degradation products present in the formulation and method-induced artifacts (e.g., in-source deamidation during mass spectrometry). To ensure trustworthiness, the analytical protocol must be a self-validating system .
Step-by-Step LC-HRMS Methodology
Step 1: Orthogonal Stress Testing (Positive Control Generation)
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Action: Dissolve Felypressin API in a 0.1 M ammonium bicarbonate buffer (pH 8.5) and incubate at 40°C for 24 hours.
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Causality: This intentionally forces the glutarimide pathway, generating a high-concentration Impurity F standard. Analyzing this stressed sample alongside the unstressed API validates that the chromatographic method can successfully resolve the degradation product from the parent peak.
Step 2: Chromatographic Resolution (RP-HPLC)
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Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
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Mobile Phase: (A) 0.05% Trifluoroacetic acid (TFA) in H₂O; (B) 0.05% TFA in Acetonitrile.
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Causality: At the acidic pH of the mobile phase (pH ~2.0), the newly formed carboxylic acid on the Glu4 side chain of Impurity F is protonated and neutral. TFA acts as an ion-pairing agent, slightly increasing the hydrophobicity of Impurity F compared to the native Gln4 peptide, ensuring baseline resolution (Impurity F typically elutes slightly after the API under these conditions).
Step 3: High-Resolution Mass Spectrometry (HRMS)
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Action: Operate an Orbitrap or Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the doubly charged precursor ions: m/z 521.11 for Felypressin and m/z 521.61 for Impurity F.
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Causality: The mass difference of exactly +0.984 Da confirms the loss of NH₃ and addition of H₂O.
Step 4: MS/MS Sequence Verification
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Action: Induce Collision-Induced Dissociation (CID) on the m/z 521.61 precursor.
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Causality: Felypressin contains two primary amides capable of deamidation (Gln4 and Asn5). To prove Impurity F is specifically the Gln4 variant, we analyze the fragmentation pattern. The y6 ion (residues 5-9: Asn-Cys-Pro-Lys-Gly-NH₂) will remain identical to the API, proving Asn5 is intact. Conversely, the b4 ion (residues 1-4) will exhibit the +0.984 Da shift, definitively localizing the modification to position 4.
Self-validating LC-HRMS workflow for the isolation and sequence confirmation of Felypressin Impurity F.
Pharmacological Impact and Manufacturing Control Strategies
Receptor Binding Implications
The V1 vasopressin receptor binding pocket relies on a highly specific network of hydrogen bonds and electrostatic interactions. The substitution of a neutral, hydrogen-bond-donating amide (Gln) with a negatively charged carboxylate (Glu) at physiological pH introduces steric and electrostatic repulsion. Consequently, Felypressin Impurity F exhibits a markedly reduced binding affinity to the V1 receptor, directly diminishing the vasoconstrictive efficacy of the formulation. The EP enforces a strict limit of Not More Than (NMT) 0.5% for this impurity to ensure clinical efficacy.
Mitigation Strategies in Drug Development
To suppress the formation of Impurity F during manufacturing and shelf-life:
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pH Optimization: The formulation buffer must be strictly maintained between pH 3.5 and 4.5. This minimizes the nucleophilicity of the backbone nitrogen, effectively halting the formation of the glutarimide intermediate.
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Lyophilization Controls: If formulated as a lyophilized powder, the residual moisture content must be kept below 2%, as water is a necessary reactant for the final hydrolysis step of the deamidation pathway.
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Thermal Excursions: Cold chain storage (2–8°C) is mandatory, as the activation energy for Gln deamidation is easily overcome at ambient temperatures over prolonged periods.
